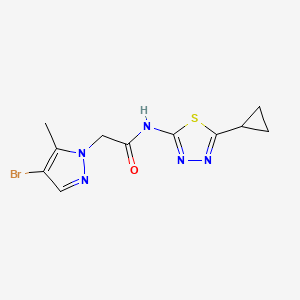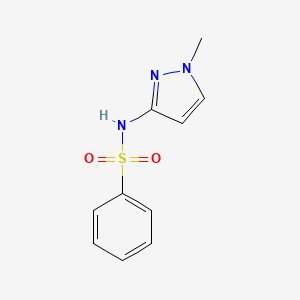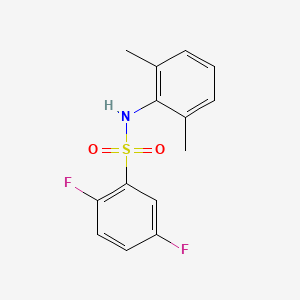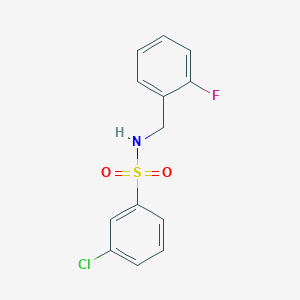
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a thiadiazole ring substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position.
Formation of the thiadiazole ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, followed by cyclization.
Coupling of the pyrazole and thiadiazole rings: The pyrazole and thiadiazole rings can be coupled through an acetamide linker by reacting the appropriate intermediates under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring, which can be oxidized to form sulfoxides or sulfones.
Hydrolysis reactions: The acetamide linker can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium catalysts).
Oxidation reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Hydrolysis reactions: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution reactions: Substituted pyrazole derivatives.
Oxidation reactions: Sulfoxides or sulfones.
Reduction reactions: Reduced thiadiazole derivatives.
Hydrolysis reactions: Carboxylic acids and amines.
Scientific Research Applications
Medicinal chemistry: The compound can be explored for its potential as a drug candidate, particularly for its activity against certain diseases or conditions. Its unique structure may allow it to interact with specific biological targets.
Materials science: The compound can be used as a building block for the synthesis of novel materials with interesting properties, such as conductivity or fluorescence.
Biological research: The compound can be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.
Industrial applications: The compound can be used in the development of new industrial processes or products, such as catalysts or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of substituents and ring systems, which may confer unique properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C11H12BrN5OS |
|---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12BrN5OS/c1-6-8(12)4-13-17(6)5-9(18)14-11-16-15-10(19-11)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,14,16,18) |
InChI Key |
WQXQIPBDKRECFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NC2=NN=C(S2)C3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10971144.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971147.png)

![2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971151.png)

![N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971157.png)
![N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971164.png)
![4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10971165.png)
![1-{[4-(Propan-2-yl)phenyl]sulfonyl}-4-propylpiperazine](/img/structure/B10971172.png)


![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10971194.png)
![2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971197.png)
